An In-Depth Technical Guide to Boc-N-methyl-D-2-aminobutyric Acid: Properties, Synthesis, and Application
An In-Depth Technical Guide to Boc-N-methyl-D-2-aminobutyric Acid: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-N-methyl-D-2-aminobutyric acid, a synthetically derived, protected amino acid, is a critical building block in modern peptide chemistry. Its unique structural features—the tert-butyloxycarbonyl (Boc) protecting group on the amine and the N-methylated backbone—offer distinct advantages in the design and synthesis of novel peptides with enhanced therapeutic potential. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its strategic application in solid-phase peptide synthesis (SPPS), offering researchers and drug development professionals a thorough understanding of this valuable reagent.
The incorporation of N-methylated amino acids, such as Boc-N-methyl-D-2-aminobutyric acid, into peptide sequences is a well-established strategy to modulate their pharmacological properties. N-methylation can increase metabolic stability by hindering enzymatic degradation, improve cell membrane permeability, and influence peptide conformation, which can lead to enhanced receptor affinity and selectivity. The D-configuration of the amino acid further contributes to enzymatic resistance, making this compound particularly useful in the development of long-acting peptide-based therapeutics.
Core Properties of Boc-N-methyl-D-2-aminobutyric acid
Boc-N-methyl-D-2-aminobutyric acid is characterized by the following identifiers and properties:
| Property | Value | Source |
| CAS Number | 287210-80-4 | [] |
| Molecular Formula | C10H19NO4 | [] |
| Molecular Weight | 217.26 g/mol | [] |
| IUPAC Name | (2R)-2-[amino]butanoic acid | [] |
| Synonyms | N-Boc-N-methyl-D-2-aminobutanoic acid, (R)-2-((tert-butoxycarbonyl)(methyl)amino)butanoic acid | [] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF)[2]. |
-
¹H NMR: Expected signals would include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the N-methyl protons (a singlet), and protons of the butyric acid backbone.
-
¹³C NMR: Characteristic signals would be observed for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the tert-butyl group, and the carbons of the N-methyl and butyric acid moieties[3].
Synthesis of Boc-N-methyl-D-2-aminobutyric Acid
The synthesis of Boc-N-methyl-D-2-aminobutyric acid is typically achieved through a two-step process starting from D-2-aminobutyric acid: 1) protection of the amino group with a Boc group, and 2) subsequent N-methylation.
Part 1: Boc Protection of D-2-Aminobutyric Acid
The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental step in peptide synthesis. This is generally accomplished by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
Reaction Workflow:
Figure 1: Boc protection of D-2-aminobutyric acid.
Detailed Protocol:
-
Dissolution: Dissolve D-2-aminobutyric acid in a suitable solvent mixture, such as 1:1 dioxane and water.
-
Basification: Add a base, such as sodium hydroxide (NaOH), to the solution to deprotonate the amino group, thereby increasing its nucleophilicity.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-D-2-aminobutyric acid.
Part 2: N-Methylation of Boc-D-2-Aminobutyric Acid
The subsequent N-methylation of the Boc-protected amino acid is a crucial step that introduces the N-methyl group. A common and effective method involves the use of a strong base to deprotonate the nitrogen of the carbamate, followed by reaction with a methylating agent like methyl iodide.
Reaction Workflow:
Figure 2: N-methylation of Boc-D-2-aminobutyric acid.
Detailed Protocol:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve Boc-D-2-aminobutyric acid in anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: Add methyl iodide to the solution.
-
Deprotonation: Cool the mixture in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise. The addition should be slow to control the evolution of hydrogen gas.
-
Reaction: After the addition of the base is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Acidify the mixture to a pH of approximately 2-3 with 1 M hydrochloric acid (HCl). Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the final product, Boc-N-methyl-D-2-aminobutyric acid[5].
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-N-methyl-D-2-aminobutyric acid is primarily utilized in solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of a peptide chain on a solid support. The Boc protection strategy is a well-established method in SPPS[6].
The Boc-SPPS Cycle
The incorporation of Boc-N-methyl-D-2-aminobutyric acid into a growing peptide chain follows a cyclical process:
Figure 3: The general cycle of Boc solid-phase peptide synthesis.
Detailed Protocol for Coupling:
The coupling of N-methylated amino acids can be challenging due to steric hindrance. Therefore, potent coupling reagents are often required.
-
Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, the Boc-N-methyl-D-2-aminobutyric acid is pre-activated. This is achieved by dissolving the amino acid in a solvent (e.g., DMF) and adding a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), along with a base like N,N-diisopropylethylamine (DIEA)[7].
-
Coupling Reaction: The activated amino acid solution is added to the resin. The reaction is allowed to proceed with agitation until coupling is complete. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test, although it should be noted that N-methylated amines give a negative result.
-
Washing: After the coupling reaction, the resin is thoroughly washed with the synthesis solvent to remove any unreacted reagents and byproducts.
This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
Safety and Handling
As with all laboratory chemicals, Boc-N-methyl-D-2-aminobutyric acid and the reagents used in its synthesis and application should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile or toxic reagents like methyl iodide and trifluoroacetic acid.
-
Handling of Specific Reagents:
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from any sources of moisture.
-
Methyl Iodide (MeI): A toxic and carcinogenic substance. All handling should be done in a fume hood.
-
Trifluoroacetic Acid (TFA): A corrosive acid that can cause severe burns. Handle with extreme care.
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Boc-N-methyl-D-2-aminobutyric acid is a valuable and versatile building block for the synthesis of modified peptides. Its unique structural characteristics contribute to the development of peptide-based drug candidates with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its properties, synthesis, and application in solid-phase peptide synthesis, as detailed in this guide, is essential for researchers and scientists working at the forefront of peptide chemistry and drug discovery. The protocols and safety information provided herein serve as a comprehensive resource to facilitate the effective and safe use of this important compound.
References
- Biron, E.; Chatterjee, J.; Ovadia, O.; Langenegger, D.; Brueggen, J.; Hoyer, D.; Schmid, H. A.; Jelinek, R.; Gilon, C.; Kessler, A. H. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogs.
- Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide. (n.d.). Benchchem.
- Manual Solid Phase Peptide Synthesis Protocol. (2016). The Werner Lab.
- Protecting Groups in Peptide Synthesis. (2018). Methods in Molecular Biology, 1787, 1-27.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- N-Methylation of Boc amino acids. (2017). Lokey Lab Protocols.
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (2014). Methods in Molecular Biology, 1180, 23-37.
- Protecting Groups in Peptide Synthesis. (2018). Methods in Molecular Biology, 1787, 1-27.
- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (2021). RSC Advances, 11(1), 1-10.
- Boc-N-Me-D-2-Abu - (CAS 287210-80-4) - Amino Acids. (n.d.). BOC Sciences.
- Boc-D-2,4-diaminobutyric acid | C9H18N2O4 | CID 7021116. (n.d.). PubChem.
- Chemical Properties of D-2-Aminobutyric acid, N-methyl-, methyl ester. (n.d.). Cheméo.
- [1H,13C] 2D NMR Spectrum (LMDB00151). (n.d.).
- (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283. (n.d.). PubChem.
- Synthesis of N-Alkyl Amino Acids. (2011).
- An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. (1998). The Journal of Organic Chemistry, 63(23), 8031-8034.
- N-BOC-gamma-Aminobutyric acid, 98%. (n.d.). Fisher Scientific.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). Molecules, 23(10), 2635.
- Nγ-Boc-D-2,4-diaminobutyric acid methyl ester hydrochloride. (n.d.). Chem-Impex.
- D-2-Aminobutyric acid(2623-91-8) 13C NMR spectrum. (n.d.). ChemicalBook.
- 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000005). (n.d.).
- Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing peripheral amino acid residues for gene transfection. (2018). Journal of Chemical and Pharmaceutical Research, 10(1), 1-32.
- 4-Acetamidobutyric Acid - PRODUCT INFORM
- Measurement and Correlation of Solubility of γ-Aminobutyric Acid in Different Binary Solvents. (2017).
- Aminoisobutyric acid | C4H9NO2 | CID 6119. (n.d.). PubChem.
